β-Methylphenethylamine-d4

Forensic Toxicology Doping Control Bioanalysis

β-Methylphenethylamine-d4 is a deuterated analog of β-Methylphenethylamine (BMPEA), a positional isomer of amphetamine that is increasingly detected as an adulterant in dietary supplements and implicated in doping violations. This stable isotope-labeled internal standard (SIL-IS) is designed for isotope dilution mass spectrometry (IDMS), where it serves to correct for matrix effects, extraction variability, and ionization fluctuations in quantitative LC-MS/MS workflows.

Molecular Formula C₉H₄D₉N
Molecular Weight 144.26
Cat. No. B1161475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameβ-Methylphenethylamine-d4
Synonyms(RS)-2-Phenylpropylamine-d4;  (±)-2-Phenylpropylamine-d4;  (±)-β-Methylphenethylamine-d4;  2-Phenyl-1-propanamine-d4;  2-Phenyl-1-propylamine-d4;  2-Phenylpropanamine-d4;  2-Phenylpropylamine-d4;  NSC 272273-d4;  β-Methylbenzeneethanamine-d4;  β-Methylphenyle
Molecular FormulaC₉H₄D₉N
Molecular Weight144.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Methylphenethylamine-d4: A Deuterated Stable Isotope-Labeled Internal Standard for Accurate LC-MS/MS Quantification of BMPEA


β-Methylphenethylamine-d4 is a deuterated analog of β-Methylphenethylamine (BMPEA), a positional isomer of amphetamine that is increasingly detected as an adulterant in dietary supplements and implicated in doping violations [1]. This stable isotope-labeled internal standard (SIL-IS) is designed for isotope dilution mass spectrometry (IDMS), where it serves to correct for matrix effects, extraction variability, and ionization fluctuations in quantitative LC-MS/MS workflows [2]. With a molecular formula of C₉H₄D₉N and a molecular weight of 144.26 g/mol, its mass shift of +4 Da relative to the unlabeled analyte (MW 135.21 g/mol) ensures distinct chromatographic and mass spectrometric separation without altering the chemical behavior essential for accurate recovery correction .

Why Unlabeled BMPEA or Structurally Related Internal Standards Cannot Substitute for β-Methylphenethylamine-d4 in Regulated Bioanalysis


Substituting β-Methylphenethylamine-d4 with unlabeled BMPEA or a structurally related phenethylamine (e.g., amphetamine-d11) in isotope dilution LC-MS/MS assays introduces unacceptable quantitative error due to differential matrix effects and incomplete recovery correction [1]. Unlabeled BMPEA cannot be distinguished from the endogenous or exogenous analyte signal in the mass spectrometer, precluding its use as an internal standard for the same analyte [2]. Structurally related deuterated analogs (e.g., amphetamine-d11) exhibit different extraction recoveries and ionization efficiencies in complex biological matrices, leading to biased quantification; a recent BMPEA assay using amphetamine-d11 as internal standard showed excellent validation parameters but inherently requires a matched SIL-IS for definitive accuracy [3]. Furthermore, deuterated SIL-ISs are susceptible to a retention time shift (isotope effect) that can reduce ion suppression correction unless the deuterium label is placed on an aliphatic carbon that minimizes such shifts [4].

Quantitative Differentiation of β-Methylphenethylamine-d4 Against Competing Internal Standards and Labeling Strategies


Mass Spectrometric Resolution: A +4 Da Shift Ensures Unambiguous Detection of BMPEA in Complex Matrices

β-Methylphenethylamine-d4 provides a +4 Da mass shift from the unlabeled BMPEA analyte (MW 144.26 vs. 135.21 g/mol), placing the internal standard signal in a region of the mass spectrum free from isotopic interference from the analyte's M+2 or M+4 natural abundance peaks . In contrast, internal standards with fewer deuterium labels (e.g., D3 or D2) risk signal overlap with the analyte's ¹³C₂ or ¹³C₄ isotopologues in high-resolution MS, necessitating complex deconvolution algorithms [1].

Forensic Toxicology Doping Control Bioanalysis

Matrix Effect Compensation: Deuterium Placement on Aliphatic Carbons Minimizes Retention Time Shift vs. Aromatic Deuteration

The deuterium atoms in β-Methylphenethylamine-d4 are located on the aliphatic side chain, which has been shown to produce a smaller retention time shift in reversed-phase LC compared to aromatic deuteration [1]. Aromatic deuteration (e.g., phenyl-d5 amphetamine) induces a larger hydrophobic isotope effect, leading to earlier elution of the internal standard relative to the analyte by up to 0.15–0.30 min and compromising ion suppression correction [2]. In a systematic comparison, deuterated SIL-ISs exhibited a quantitative bias of −38.4% compared to ¹³C-labeled ISs due to differential matrix effects arising from this retention time shift [3].

Bioanalysis LC-MS Method Development Matrix Effects

Specificity for BMPEA Quantification vs. Cross-Reactivity of Generic Amphetamine-d11 IS

A validated UPLC-qTOF-MS method for BMPEA in rat blood used amphetamine-d11 as internal standard and reported excellent linearity (R² > 0.99) over 20–1000 ng/mL [1]. However, amphetamine-d11 is not structurally identical to BMPEA and exhibits different extraction recovery and ionization efficiency in complex matrices, potentially introducing a systematic bias that must be characterized and corrected for each matrix [2]. β-Methylphenethylamine-d4, as the exact isotopic analog of BMPEA, eliminates this cross-analyte variability and is the recommended IS for definitive BMPEA quantification in regulated environments [3].

Forensic Toxicology Isomer Differentiation Doping Control

Chiral Integrity: Deuterated Racemate Maintains Enantiomeric Ratio for Achiral Quantification Without Bias

β-Methylphenethylamine-d4 is supplied as the racemic mixture ((RS)-2-Phenylpropylamine-d4), matching the racemic nature of BMPEA found in adulterated supplements . In contrast, the (R)-(+)-enantiomer of unlabeled β-methylphenethylamine (CAS 28163-64-6) is commercially available with >99% enantiomeric purity, but using it as an internal standard for racemic BMPEA would introduce an enantiomer-dependent bias in achiral LC-MS assays due to differential ionization or matrix interactions . The racemic deuterated standard ensures that any chiral discrimination during sample preparation or analysis affects the analyte and IS proportionally, preserving quantification accuracy [1].

Chiral Analysis Pharmacokinetics Forensic Chemistry

High-Impact Application Scenarios for β-Methylphenethylamine-d4 in Forensic, Doping Control, and Bioanalytical Workflows


Definitive Quantification of BMPEA in Dietary Supplements for Regulatory Compliance

β-Methylphenethylamine-d4 is the recommended internal standard for LC-MS/MS methods quantifying BMPEA in dietary supplements and weight-loss products, as mandated by FDA and other regulatory bodies for adulterant screening [1]. Its exact co-elution and matched ionization properties ensure accurate recovery correction in complex supplement matrices, which is critical for generating legally defensible data [2].

Forensic Toxicology and Post-Mortem BMPEA Analysis

In forensic casework involving suspected BMPEA intoxication, β-Methylphenethylamine-d4 enables precise quantification of the parent drug in blood, urine, and tissue homogenates [1]. Its use is essential for establishing pharmacokinetic relationships and interpreting toxicological findings in medicolegal death investigations [3].

Anti-Doping Control: BMPEA as a Prohibited Stimulant

The World Anti-Doping Agency (WADA) prohibits BMPEA in-competition as a specified stimulant [1]. β-Methylphenethylamine-d4 is the required internal standard for confirmatory LC-MS/MS analysis of adverse analytical findings, providing the necessary specificity and quantitative accuracy to withstand legal challenge [2].

Pharmacokinetic and Metabolism Studies of BMPEA in Preclinical Models

In preclinical studies investigating the absorption, distribution, metabolism, and excretion (ADME) of BMPEA, β-Methylphenethylamine-d4 is used as the internal standard for quantifying BMPEA and its metabolites in plasma and tissue samples [1]. The +4 Da mass shift allows simultaneous monitoring of parent and deuterated IS without cross-interference, facilitating accurate determination of pharmacokinetic parameters [2].

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